molecular formula C10H10O5 B1594975 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde CAS No. 52117-67-6

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde

Cat. No. B1594975
CAS RN: 52117-67-6
M. Wt: 210.18 g/mol
InChI Key: UOURIOWCMYPGGF-UHFFFAOYSA-N
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Description

“3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde” is a chemical compound with the molecular formula C10H10O5 . It has an average mass of 210.183 Da and a monoisotopic mass of 210.052826 Da . This compound is found in a variety of plants.


Synthesis Analysis

The synthesis of methoxybenzaldehydes, including “3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde”, has been a focus of research in recent years . The biosynthetic route involves the formation of benzaldehyde via benzoic acid from cinnamate, followed by the addition of a ‘methoxy’ group .


Molecular Structure Analysis

The molecular structure of “3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde” consists of 10 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . It has a density of 1.4±0.1 g/cm3, a boiling point of 382.9±42.0 °C at 760 mmHg, and a flash point of 153.5±21.4 °C .


Physical And Chemical Properties Analysis

“3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde” has a vapour pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 65.6±3.0 kJ/mol . It has a molar refractivity of 53.5±0.3 cm3, and its polar surface area is 84 Å2 .

Scientific Research Applications

Synthesis and Industrial Applications

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde is closely related to 4-Methoxysalicylaldehyde, a compound with a range of industrial applications in the preparation of various organic compounds, drugs, and therapeutic agents. A method for synthesizing 4-Methoxysalicylaldehyde involves selective monomethylation of 2,4-dihydroxybenzaldehyde, leading to a higher yield using cost-effective reagents. This method minimizes the production of dimethylation products, making it an efficient approach for industrial applications (Jin, Zhang, Yan, & Ma, 2012).

Synthesis of Chalcone Derivatives and Antioxidant Activity

Research on halogenated vanillin derivatives, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, revealed their antioxidant properties. These compounds were synthesized through various methods, such as chlorination and bromination of vanillin, and then tested for their antioxidant activities. This suggests the potential of related compounds, like 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde, in developing antioxidants (Rijal, Haryadi, & Anwar, 2022).

Applications in Molecular Imaging

A study on [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labelled compound, highlights its use as a probe in the synthesis of biologically relevant molecules. Its efficient synthesis from a non-aromatic precursor, incorporating a 13C label for molecular imaging, indicates potential applications in biomedical research and molecular imaging technologies (Collins, Paley, Tozer, & Jones, 2016).

Research on Aromatic Aldehydes

Studies on aromatic aldehydes, including 4-methoxybenzaldehyde, involve their oxidation using H2O2 catalyzed by ruthenium (III) chloride. Such research provides insights into chemical reactions involving similar compounds and can inform the synthesis and manipulation of 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde for various applications (Tandon, Baboo, Singh, & Gayatri, 2006).

Future Directions

Methoxybenzaldehydes, including “3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde”, have been the focus of research due to their significant medicinal properties and industrial importance . Future research may focus on fully exploring the biosynthetic route of these compounds and their medicinal properties .

properties

IUPAC Name

3-acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-5(12)9-8(15-2)3-7(13)6(4-11)10(9)14/h3-4,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOURIOWCMYPGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1O)C=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346280
Record name 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde

CAS RN

52117-67-6
Record name 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Naidoo - 2001 - ukzn-dspace.ukzn.ac.za
This work is an account of the extractives from one member of the Meliaceae and one member of the Ptaeroxylaceae. In all, thirteen compounds have been isolated, of which four have …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
ST Tsai, HY Huang - Tzu-Chi Medical Journal, 2023 - ncbi.nlm.nih.gov
Traditional Chinese medicine (TCM) has the characteristics of multi-component, multi-target, and biological systems coordination, which meet the criteria of the network pharmacological …
Number of citations: 4 www.ncbi.nlm.nih.gov

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